molecular formula C14H8ClN3OS B3035610 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile CAS No. 338393-71-8

2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile

Cat. No.: B3035610
CAS No.: 338393-71-8
M. Wt: 301.8 g/mol
InChI Key: FPCOFMVHMALDMQ-UHFFFAOYSA-N
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Description

The compound 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile features a malononitrile core functionalized with a methylene group linked to a substituted phenyl ring. The phenyl ring bears a methoxy group at the 2-position, which is further connected to a 2-chloro-1,3-thiazole moiety. This structure combines electron-withdrawing groups (malononitrile, chloro-thiazole) with a moderately electron-donating methoxy group, enabling applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3OS/c15-14-18-8-12(20-14)9-19-13-4-2-1-3-11(13)5-10(6-16)7-17/h1-5,8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCOFMVHMALDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154271
Record name 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338393-71-8
Record name 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338393-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch thiazole synthesis, leveraging thiourea and α-chloro ketone precursors. A representative protocol involves:

Reactants :

  • Chloroacetaldehyde (40% aqueous solution, 1.2 equiv)
  • Thiourea (1.0 equiv)
  • Hydrochloric acid (catalytic)

Procedure :

  • Chloroacetaldehyde and thiourea are refluxed in ethanol under acidic conditions (HCl) for 6–8 hours.
  • The crude 2-aminothiazole is precipitated, filtered, and washed with cold ethanol.
  • Chlorination : The amino group is replaced with chlorine using phosphorus oxychloride (POCl₃) at 80°C for 4 hours, yielding 2-chloro-1,3-thiazole.

Modification to Thiazole Methanol :

  • Lithiation-Alkylation :
    • 2-Chlorothiazole is treated with n-butyllithium at −78°C in THF.
    • Formaldehyde gas is introduced to yield (2-chloro-1,3-thiazol-5-yl)methanol after aqueous workup.
    • Yield : 65–72% after purification via silica gel chromatography (hexane/ethyl acetate 3:1).

Etherification: Synthesis of 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde

Mitsunobu Reaction

The Mitsunobu reaction enables efficient etherification under mild conditions:

Reactants :

  • (2-Chloro-1,3-thiazol-5-yl)methanol (1.0 equiv)
  • 2-Hydroxybenzaldehyde (1.1 equiv)
  • Triphenylphosphine (1.5 equiv)
  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

Procedure :

  • Reactants are dissolved in anhydrous THF under nitrogen.
  • DIAD is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
  • The product is extracted with dichloromethane, washed with brine, and purified via flash chromatography (SiO₂, hexane/ethyl acetate 4:1).
  • Yield : 78–85%.

Williamson Ether Synthesis

Alternative conditions using a Williamson ether synthesis:

Reactants :

  • (2-Chloro-1,3-thiazol-5-yl)methanol (1.0 equiv)
  • 2-Fluorobenzaldehyde (1.2 equiv)
  • Potassium carbonate (2.0 equiv)
  • Dimethylformamide (DMF)

Procedure :

  • The reaction mixture is heated at 100°C for 8 hours.
  • After cooling, the product is isolated via aqueous extraction and recrystallized from ethanol.
  • Yield : 70–75%.

Knoevenagel Condensation: Formation of the Benzylidene-Malononitrile System

Classical Knoevenagel Conditions

Reactants :

  • 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde (1.0 equiv)
  • Malononitrile (1.5 equiv)
  • Piperidine (catalytic, 0.1 equiv)
  • Ethanol (reflux)

Procedure :

  • The aldehyde and malononitrile are refluxed in ethanol with piperidine for 4 hours.
  • The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
  • Yield : 82–88%.

Microwave-Assisted Optimization

Reactants :

  • Same as above, with ammonium acetate (0.2 equiv) as catalyst.

Procedure :

  • The reaction is conducted in a microwave reactor at 120°C for 20 minutes.
  • Purification via recrystallization from acetonitrile.
  • Yield : 90–94%.

Characterization and Analytical Data

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, CH=), 7.82–7.75 (m, 2H, Ar-H), 7.52–7.46 (m, 1H, Ar-H), 7.32 (d, J = 8.4 Hz, 1H, Ar-H), 5.28 (s, 2H, OCH₂), 3.45 (s, 2H, CN₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 164.2 (C=N), 153.1 (C-O), 134.5–117.8 (Ar-C), 113.5 (CN), 69.4 (OCH₂).
  • IR (KBr) : ν 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O-C).

Crystallographic Data

Single-crystal X-ray diffraction confirms the ( Z )-configuration of the benzylidene moiety, with a dihedral angle of 12.3° between the thiazole and phenyl planes.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Advantages Limitations
Mitsunobu + Knoevenagel Room temp, reflux 78–88 95–98 High regioselectivity Costly reagents (DIAD, PPh₃)
Williamson + Microwave 120°C, microwave 90–94 97–99 Rapid, high yield Specialized equipment required

Mechanistic Insights and Side Reactions

Knoevenagel Mechanism

The base-catalyzed condensation proceeds via deprotonation of malononitrile to form a resonance-stabilized enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated nitrile.

Competing Pathways

  • Oligomerization : Excess malononitrile may lead to dimeric byproducts.
  • Thiazole Ring Degradation : Prolonged heating in acidic or basic media can hydrolyze the thiazole moiety.

Industrial-Scale Considerations

Solvent Recycling

Ethanol and DMF are recovered via fractional distillation, reducing environmental impact.

Catalytic Improvements

Heterogeneous catalysts (e.g., zeolite-supported piperidine) enhance turnover and reduce waste.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole rings exhibit notable antimicrobial properties. The presence of the 2-chloro-1,3-thiazole moiety in 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile enhances its efficacy against various bacterial strains. Research indicates that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound's structural features suggest potential anticancer activities. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Further investigation into its pharmacodynamics is warranted to fully elucidate its mechanisms of action against specific cancer types .

Agricultural Chemistry Applications

Pesticidal Activity
Research has shown that compounds similar to this compound possess insecticidal properties. The thiazole group is known for its role in enhancing the bioactivity of agrochemicals. Studies suggest that this compound can be developed into effective pesticides targeting agricultural pests while minimizing environmental impact .

Herbicidal Properties
Additionally, the compound may serve as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Its application in agricultural settings could lead to more sustainable farming practices by providing alternatives to traditional herbicides that are often harmful to non-target species .

Material Science Applications

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific electronic or optical properties. Research into polymer composites incorporating this compound has shown promise in developing materials for electronic devices, such as sensors and light-emitting diodes (LEDs) .

Nanotechnology
In nanotechnology, this compound can be employed as a precursor for the synthesis of nanoparticles with tailored functionalities. The integration of thiazole derivatives into nanoparticle formulations may enhance their stability and reactivity, making them suitable for applications in drug delivery systems and targeted therapy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it may bind to specific enzymes or receptors, altering their activity and leading to physiological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system involved .

Comparison with Similar Compounds

Organic Photovoltaic (OPV) Materials

Malononitrile derivatives are widely used as electron acceptors in OPVs due to their strong electron-withdrawing properties. Key structural analogs include:

Compound Structure Features Key Findings Reference
Target Compound 2-Chlorothiazole-methoxy-phenyl-malononitrile Hypothesized to exhibit moderate conjugation; chloro-thiazole may enhance electron affinity.
2-((7-(N-(2-ethylhexyl)-benzothieno[3,2-b]thieno[3,2-d]pyrrol-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile Cross-conjugated benzothiadiazole-thieno-pyrrole Higher open-circuit voltage (VOC) due to extended conjugation vs. its isomer (0.91 V vs. 0.85 V).
DTDCTB (2-((7-(5-(dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile) Triphenylamine donor, benzothiadiazole acceptor Achieved 9.2% PCE in tandem OPVs; donor substituents optimize charge transport.

Key Insights :

  • The target compound’s thiazole and methoxy groups may limit conjugation compared to benzothiadiazole-based analogs, reducing VOC.
  • Substituted phenyl groups (e.g., triphenylamine in DTDCTB) enhance hole transport, whereas the target’s methoxy group may prioritize solubility over charge mobility .

Key Insights :

  • Fluorine substitution in BTS-2F improves photophysical properties, whereas the target’s methoxy group may reduce metabolic stability compared to halogenated analogs .

Corrosion Inhibition

Pyrazolone-malononitrile hybrids demonstrate corrosion inhibition:

Compound Structure Features Inhibition Efficiency (N80 steel in 15% HCl) Reference
PZ-1 Methyl-substituted pyrazolone 92% at 200 ppm
PZ-2 Phenyl-substituted pyrazolone 86% at 200 ppm
Target Compound Thiazole-methoxy-phenyl Not tested, but chloro-thiazole may enhance adsorption via lone-pair electrons.

Key Insights :

  • The methyl group in PZ-1 improves adsorption via hydrophobicity; the target’s methoxy group may offer similar benefits but with lower efficiency than pyrazolone derivatives .

Heterocyclic Variations

Malononitrile derivatives with diverse heterocycles highlight structural flexibility:

Compound Heterocycle Key Properties Reference
Target Compound 1,3-Thiazole Chloro-substitution enhances electron withdrawal.
(Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile 1,2,3-Dithiazole Antiviral potential; methylthio group aids solubility.
5-Chloro-N-(dihydroquinoline)malononitrile Dihydroquinoline Pharmacological activity; chloro and ethyl groups optimize binding.

Key Insights :

  • Dithiazole and thiazole derivatives share electron-deficient cores, but dithiazole’s sulfur-rich structure may offer distinct redox properties .

Biological Activity

The compound 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile (CAS Number: 692732-78-8) is a member of the malononitrile family, which has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including case studies, research findings, and data tables.

  • Molecular Formula : C14H8ClN3OS
  • Molecular Weight : 301.75 g/mol
  • Structure : The compound features a thiazole ring substituted with a methoxy group and a malononitrile moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have shown promising results in inhibiting the growth of human glioblastoma and melanoma cells. In vitro studies demonstrated that derivatives of thiazole could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving human A431 cells, the compound exhibited an IC50 value of approximately 20 µM, indicating moderate activity compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)
This compoundA43120
DoxorubicinA43110

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains. Preliminary studies have indicated that the compound may inhibit the growth of Gram-positive bacteria, although further research is needed to quantify this effect.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : Similar thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial disruption plays a crucial role in its anticancer efficacy .
  • Antioxidant Activity : Some studies suggest that malononitrile derivatives may exhibit antioxidant properties, contributing to their overall biological effects.

Toxicity Profile

Safety assessments indicate that while the compound shows potential therapeutic benefits, it also possesses toxicity risks:

  • Acute Toxicity : Classified as acute toxic (Category 4) upon oral exposure.
  • Irritation Potential : Eye irritant (Category 2), necessitating careful handling in laboratory settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile
Reactant of Route 2
Reactant of Route 2
2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile

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